molecular formula C10H25NSi2 B14391562 N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 90014-15-6

N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14391562
CAS No.: 90014-15-6
M. Wt: 215.48 g/mol
InChI Key: KUWWXZLMBLTASV-UHFFFAOYSA-N
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Description

N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a unique organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a but-2-en-1-yl group and a trimethylsilyl group attached to a silanamine core. The presence of both alkyl and silyl groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of but-2-en-1-ylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

But-2-en-1-ylamine+TrimethylchlorosilaneThis compound+HCl\text{But-2-en-1-ylamine} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} But-2-en-1-ylamine+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanamine derivatives depending on the reagents used.

Scientific Research Applications

N-(But-2-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its

Properties

CAS No.

90014-15-6

Molecular Formula

C10H25NSi2

Molecular Weight

215.48 g/mol

IUPAC Name

N,N-bis(trimethylsilyl)but-2-en-1-amine

InChI

InChI=1S/C10H25NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8-9H,10H2,1-7H3

InChI Key

KUWWXZLMBLTASV-UHFFFAOYSA-N

Canonical SMILES

CC=CCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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